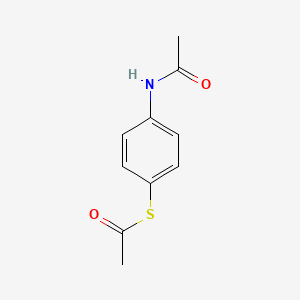

S-(4-acetamidophenyl) ethanethioate

Description

Properties

CAS No. |

946-94-1 |

|---|---|

Molecular Formula |

C10H11NO2S |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

S-(4-acetamidophenyl) ethanethioate |

InChI |

InChI=1S/C10H11NO2S/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) |

InChI Key |

DLMPBGQWSCETHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 4-acetamidophenol (10 g, 1.0 equiv.) is combined with thioacetic acid (14 mL, 2.0 equiv.) and a catalytic amount of concentrated sulfuric acid (2 mL) in a 250 mL round-bottom flask. The mixture is heated at 60–70°C for 30 minutes in a water bath, facilitating nucleophilic acyl substitution. The acidic environment protonates the phenolic oxygen, enhancing its leaving group ability and enabling thioacetic acid to attack the electrophilic carbonyl carbon. After cooling, the product precipitates as a white solid, which is filtered, washed with ice-cold water, and dried under vacuum.

Key Parameters

Limitations and Optimization

While this method is straightforward, over-acetylation of the acetamide group may occur if excess thioacetic acid is used. To mitigate this, stoichiometric control and gradual addition of thioacetic acid are recommended. Purification via recrystallization from ethanol/water mixtures improves purity.

Acyl Chloride-Based Synthesis with 4-Acetamidothiophenol

An alternative approach involves synthesizing 4-acetamidothiophenol first, followed by reaction with acetyl chloride. This two-step method, adapted from protocols for aryl thioesters, ensures higher regioselectivity.

Step 1: Synthesis of 4-Acetamidothiophenol

4-Acetamidophenol is converted to its thiophenol derivative via a Mitsunobu reaction or thiolation using phosphorus pentasulfide (P₂S₁₀). For instance, treatment with P₂S₁₀ in dry toluene under reflux for 6 hours yields 4-acetamidothiophenol.

Step 2: Thioester Formation with Acetyl Chloride

4-Acetamidothiophenol (1.0 equiv.) is dissolved in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv.) as a base. Acetyl chloride (1.2 equiv.) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. TEA neutralizes HCl byproduct, driving the reaction to completion.

Key Parameters

Advantages

This method avoids acidic conditions, preserving acid-sensitive functional groups. However, the need to handle malodorous thiophenols and moisture-sensitive reagents necessitates inert atmosphere techniques.

Coupling Agent-Mediated Synthesis

For high-yielding, room-temperature synthesis, coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed. This method, inspired by peptide coupling chemistry, activates the carboxylic acid derivative for thioester formation.

Procedure

4-Acetamidophenol (1.0 equiv.) is mixed with thioacetic acid (1.2 equiv.), DCC (1.5 equiv.), and DMAP (0.1 equiv.) in dry DCM. The reaction is stirred at 25°C for 24 hours, during which DCC facilitates the formation of an reactive O-acylisourea intermediate. Subsequent nucleophilic attack by the thiolate anion (generated in situ) yields the thioester. The byproduct dicyclohexylurea is removed by filtration, and the product is purified via column chromatography.

Key Parameters

Applications and Scalability

This method is ideal for sensitive substrates due to mild conditions. However, the cost of coupling agents limits large-scale industrial use.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each method:

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄, 70°C | 70–75% | Moderate | High |

| Acyl chloride-based | TEA, 0°C to RT | 65–70% | High | Moderate |

| Coupling agent-mediated | DCC/DMAP, RT | 80–85% | Very High | Low |

Analytical Characterization

This compound is characterized by spectroscopic and chromatographic methods:

Spectroscopic Data

Chromatographic Purity

HPLC analysis with a C18 column and MeCN/HO gradient (0–30% MeCN) shows >97% purity.

Applications in Organic Synthesis

This compound serves as a key intermediate in cesium carbonate-mediated phenothiazine synthesis. For example, reaction with ortho-dihaloarenes in dimethylformamide (DMF) at 100°C yields phenothiazines in 75–80% efficiency without transition-metal catalysts .

Chemical Reactions Analysis

Types of Reactions: S-(4-acetamidophenyl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Derivatives with modified acetamido groups.

Scientific Research Applications

Organic Synthesis

S-(4-acetamidophenyl) ethanethioate serves as a building block in organic synthesis. Its unique structure allows for the generation of various derivatives that can be utilized in developing new materials and catalysts. The compound can undergo oxidation to produce sulfoxides or sulfones, reduction to yield thiols, and substitution reactions leading to derivatives with modified acetamido groups.

Biochemical Probing

In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins. Its interactions can elucidate biochemical pathways and mechanisms, making it valuable for understanding cellular processes. Research indicates that this compound may inhibit specific enzyme activities or disrupt critical protein interactions, contributing to its biological efficacy.

Medicinal Chemistry

The structural features of this compound allow for modifications that can enhance its pharmacokinetic and pharmacodynamic properties, positioning it as a candidate for drug development. Its potential antimicrobial and anticancer properties have been explored, indicating its suitability for further pharmaceutical research .

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of various thioester derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .

- Enzyme Interaction Studies : Research focusing on the interaction between this compound and specific enzymes demonstrated that the compound could act as an inhibitor, providing insights into its mechanism of action at the molecular level. Such studies are crucial for developing targeted therapies in medicinal chemistry.

- Pharmaceutical Development : In a recent investigation into new drug candidates, this compound was evaluated for its anticancer properties. The findings revealed promising results in inhibiting cancer cell proliferation, highlighting its potential application in oncology .

Mechanism of Action

The mechanism of action of S-(4-acetamidophenyl) ethanethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It is known to interact with thiol-containing enzymes, leading to the formation of covalent bonds and subsequent modulation of enzyme activity . The pathways involved in its mechanism of action include the inhibition of cyclooxygenase enzymes and the activation of transient receptor potential vanilloid 1 (TRPV1) receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares S-(4-acetamidophenyl) ethanethioate with six analogs, highlighting substituent effects on properties:

*Estimated based on structural similarity.

Key Observations:

- Substituent Position : The 3-acetamido isomer () shares identical molecular weight and LogP with the 4-acetamido target compound but may differ in bioactivity due to steric and electronic effects.

- Electron-Donating vs. Withdrawing Groups : The nitro group in S-(4-nitrophenylmethyl) ethanethioate increases reactivity compared to the acetamido group, making it suitable for electrophilic reactions .

- Lipophilicity : The chlorophenyl derivative (LogP 3.58) is more hydrophobic than the target compound, suggesting better membrane permeability but lower aqueous solubility .

Q & A

(Basic) What are the standard synthetic routes for S-(4-acetamidophenyl) ethanethioate, and what reaction conditions are critical for success?

This compound is commonly synthesized via Cu(0)-catalyzed Ullmann condensation using precursors like sodium 1-amino-4-bromo-anthraquinone-2-sulphonate and S-(4-aminophenyl) ethanethioate. Key conditions include microwave heating (120°C) in phosphate buffer for 20 minutes to ensure efficient coupling . Alternatively, Sonogashira cross-coupling with 2,3-dibromonorbornadiene introduces ethynyl-phenyl groups under palladium/copper catalysis, requiring anhydrous conditions to prevent degradation of the thioester moiety .

(Basic) Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Critical techniques include:

- NMR spectroscopy : Compare 1H/13C NMR peaks with literature data (e.g., δ ~2.3 ppm for acetyl protons) .

- IR spectroscopy : Confirm thioester C=O stretches at ~1706 cm⁻¹ and S–C bonds at ~616 cm⁻¹ .

- UV-Vis : Monitor λmax at ~276–366 nm for electronic transitions in conjugated systems .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Always cross-reference data with published spectra for consistency .

(Advanced) How can researchers optimize reaction yields when integrating this compound into molecular wires or phthalocyanines?

Optimization strategies:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 minutes vs. hours) and improves yields by 15–20% .

- Catalyst tuning : Use Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings to minimize side reactions .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates .

- Degradation control : Conduct reactions under inert atmospheres to prevent thioester hydrolysis .

(Advanced) How should researchers resolve contradictions in analytical data (e.g., NMR shifts, purity discrepancies)?

Methodological steps:

- Reproducibility checks : Replicate synthesis and characterization under identical conditions .

- Statistical analysis : Apply t-tests or ANOVA to assess significance of deviations in melting points or λmax values .

- Cross-validation : Compare with independent techniques (e.g., HPLC purity vs. NMR integration) .

- Literature benchmarking : Align observed IR stretches (e.g., 1706 cm⁻¹) with structurally similar thioesters .

(Basic) What are the stability considerations for storing this compound in laboratory settings?

- Temperature : Store at –20°C in airtight containers to prevent thermal decomposition .

- Solubility : Note limited aqueous solubility (<9.5 mg/L at 25°C); use DMSO or ethanol for stock solutions .

- Light sensitivity : Protect from UV exposure to avoid photodegradation of the thioester group .

(Advanced) What methodologies enable the application of this compound in self-assembling electronic materials?

- Anchor group design : Attach thioester moieties to norbornadiene or phthalocyanine cores via Sonogashira coupling for Au{111} surface binding .

- Spectroscopic monitoring : Use UV-Vis (e.g., λmax shifts from 338–701 nm) to track electronic changes during self-assembly .

- STM/AFM validation : Image monolayer formation to assess structural integrity .

(Basic) How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Detailed protocols : Document exact equivalents (e.g., 1.2 eq. Pd catalyst), heating rates, and purification steps (e.g., column chromatography with 3:7 EtOAc/hexane) .

- Batch testing : Synthesize small batches to identify variability sources (e.g., moisture in solvents) .

- Yield reporting : Include mass balances and side-product profiles (e.g., HPLC traces) in supplementary data .

(Advanced) What strategies mitigate challenges in quantifying this compound in complex matrices (e.g., biological samples)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.